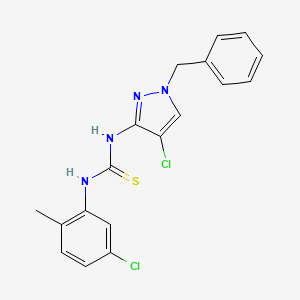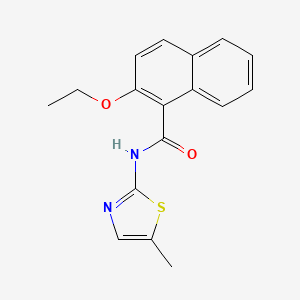
N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTC belongs to the class of triazole-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX plays a crucial role in the pH regulation of cancer cells, and its inhibition by N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can lead to the suppression of tumor growth. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to modulate the activity of various ion channels, including TRPV1 and Kv1.3, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by suppressing the activity of carbonic anhydrase IX. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to have antifungal and antibacterial activities, which can be attributed to its ability to disrupt the cell membrane of microorganisms. Furthermore, N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has various advantages and limitations for lab experiments. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a potent inhibitor of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide also has antifungal and antibacterial activities, which can be useful for studying the mechanisms of action of antimicrobial agents. However, N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One of the future directions is the development of N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide-based drugs for the treatment of cancer and infectious diseases. Another future direction is the investigation of the mechanism of action of N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide on various ion channels, which can lead to the development of novel pain and inflammation therapies. Furthermore, the exploration of the structure-activity relationship of N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can lead to the discovery of more potent and selective inhibitors of carbonic anhydrase IX.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase IX, which is overexpressed in many cancer cells. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have antifungal and antibacterial activities and can be used as a potential drug candidate for the treatment of infectious diseases. Furthermore, N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-4-8-16-11-13-17(14-12-16)21-20(25)19-15(2)24(23-22-19)18-9-6-5-7-10-18/h5-7,9-14H,3-4,8H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBMAVBRGQYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4850066.png)

![1-[(2-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4850081.png)

![2-[5-methyl-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4850106.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4850118.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850125.png)
![3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850127.png)
![N-(2-methylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850138.png)

![ethyl 6-methyl-3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4850154.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4850172.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4850180.png)